Computed Lipophilicity Advantage of Cyclopentyloxy Over Methoxy and Ethoxy Congeners
The substitution of a cyclopentyloxy group at the pyrazine 3-position provides a calculated lipophilicity (XLogP3-AA) of 1.4, which is significantly higher than the predicted values for the 3-methoxy and 3-ethoxy analogues [1]. This places the compound within the optimal logP range (1–3) for oral bioavailability and CNS permeability, while the smaller alkoxy analogues fall below this window [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 (3-cyclopentyloxy-pyrazine-2-carbonitrile) |
| Comparator Or Baseline | Predicted ~0.5 for 3-methoxy-pyrazine-2-carbonitrile; Predicted ~1.0 for 3-ethoxy-pyrazine-2-carbonitrile |
| Quantified Difference | Δ logP = +0.9 (vs methoxy); Δ logP = +0.4 (vs ethoxy) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release); no experimental shake-flask data available |
Why This Matters
Higher lipophilicity within the optimal drug-like range improves membrane permeability predictions, making this compound a more suitable starting point for cell-active probe development than less lipophilic analogues.
- [1] PubChem. (2026). Compound Summary for CID 62684208, 3-(Cyclopentyloxy)pyrazine-2-carbonitrile. National Library of Medicine. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
